molecular formula C12H16O4 B15131200 1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione

1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione

Cat. No.: B15131200
M. Wt: 224.25 g/mol
InChI Key: QLQDWSNGUIOCLF-UHFFFAOYSA-N
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Description

1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione is a complex organic compound with a unique structure characterized by a dioxin core

Preparation Methods

The synthesis of 1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing entities.

Chemical Reactions Analysis

1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

1,4,4a,5a,6,7,8,9,9a,10a-Decahydrodibenzo-p-dioxin-2,3-dione can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and reactivity

Properties

IUPAC Name

1,4,4a,5a,6,7,8,9,9a,10a-decahydrodibenzo-p-dioxin-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h9-12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQDWSNGUIOCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OC3CC(=O)C(=O)CC3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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